

Spectroscopic Characterization of 2-Methylsulfanylpurimidine-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylsulfanylpurimidine-4-carbaldehyde

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This technical guide provides a detailed overview of the expected spectroscopic data for the characterization of **2-Methylsulfanylpurimidine-4-carbaldehyde**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to facilitate the analytical characterization of this and related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Methylsulfanylpurimidine-4-carbaldehyde**. These predictions are derived from established principles of spectroscopic interpretation and data from structurally similar purimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet (s)	1H	Aldehyde proton (-CHO)
~8.8 - 9.0	Doublet (d)	1H	Pyrimidine proton (H6)
~7.5 - 7.7	Doublet (d)	1H	Pyrimidine proton (H5)
~2.6 - 2.8	Singlet (s)	3H	Methylsulfanyl protons (-SCH ₃)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~190 - 195	Aldehyde carbonyl carbon (-CHO)
~170 - 175	Pyrimidine carbon (C2, attached to -SCH ₃)
~158 - 162	Pyrimidine carbon (C4, attached to -CHO)
~155 - 158	Pyrimidine carbon (C6)
~120 - 125	Pyrimidine carbon (C5)
~14 - 18	Methylsulfanyl carbon (-SCH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3150	Medium	Aromatic C-H stretch
~2900 - 3000	Weak	Aliphatic C-H stretch (-SCH ₃)
~2800 - 2900 & ~2700 - 2800	Medium, sharp	Aldehyde C-H stretch (Fermi doublet)
~1690 - 1715	Strong, sharp	Aldehyde C=O stretch
~1550 - 1600	Medium-Strong	Pyrimidine ring C=N and C=C stretching
~1400 - 1500	Medium	Pyrimidine ring stretching
~1300 - 1400	Medium	C-H bending
~650 - 700	Medium	C-S stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
154	Molecular ion [M] ⁺
153	[M-H] ⁺
125	[M-CHO] ⁺
107	[M-SCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-Methylsulfanylpurine-4-carbaldehyde**.

NMR Spectroscopy

2.1.1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

2.1.2. Data Acquisition (^1H and ^{13}C NMR):

- The NMR spectra can be recorded on a 400 MHz spectrometer.
- For ^1H NMR, the spectral width should be set from approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
- For ^{13}C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2.2.2. Data Acquisition:

- Record the spectrum over a range of 4000 to 400 cm^{-1} .
- A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI):

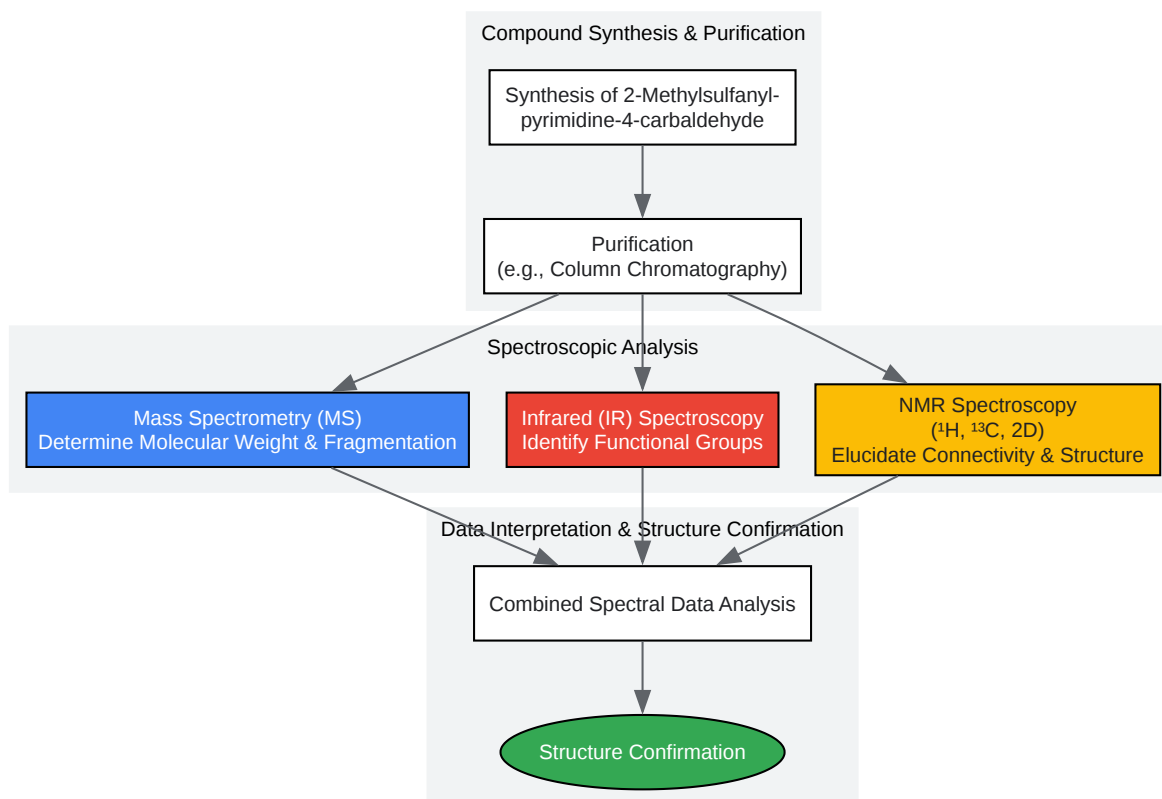
- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- For EI-MS, a standard electron energy of 70 eV is used to ionize the sample.

2.3.2. Mass Analysis:

- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like **2-Methylsulfanylpurimidine-4-carbaldehyde**.



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A logical workflow for the spectroscopic analysis of a synthesized compound.

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